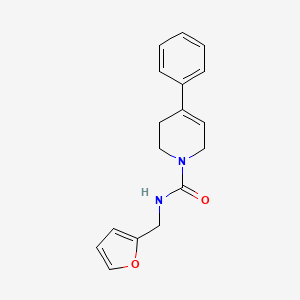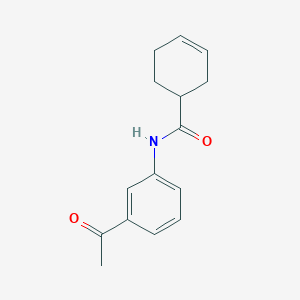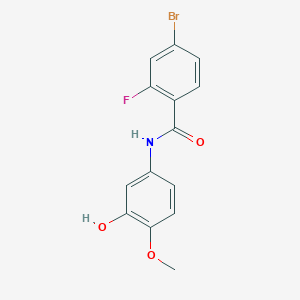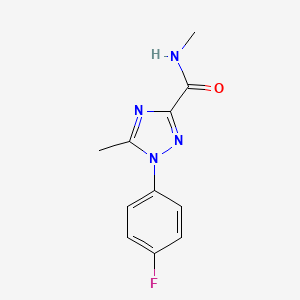
N-(furan-2-ylmethyl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(furan-2-ylmethyl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide, also known as Furanopyridine, is a molecule that has been extensively studied for its potential applications in various fields of scientific research. This compound has been shown to possess a number of interesting properties that make it a promising candidate for use in a wide range of applications. In
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamidene is not fully understood. However, it is believed to interact with various cellular targets, including enzymes and receptors, to produce its biological effects. N-(furan-2-ylmethyl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamidene has been shown to possess a number of interesting properties that make it a promising candidate for use in the development of new therapeutics.
Biochemical and Physiological Effects:
N-(furan-2-ylmethyl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamidene has been shown to possess a number of interesting biochemical and physiological effects. For example, it has been shown to have potent anti-inflammatory and anti-cancer properties. Additionally, it has been shown to possess antioxidant properties and may have potential applications in the treatment of various diseases associated with oxidative stress.
Advantages and Limitations for Lab Experiments
N-(furan-2-ylmethyl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamidene has a number of advantages and limitations for use in lab experiments. One of the main advantages is its relatively simple synthesis method. Additionally, it has been shown to be relatively stable and can be stored for extended periods of time without significant degradation. However, one of the main limitations is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Future Directions
There are a number of future directions for research on N-(furan-2-ylmethyl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamidene. One area of interest is the development of new synthetic methods that can improve the yield and purity of the compound. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(furan-2-ylmethyl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamidene and to identify its cellular targets. Finally, there is a need for further studies to explore the potential applications of N-(furan-2-ylmethyl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamidene in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology.
Conclusion:
In conclusion, N-(furan-2-ylmethyl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamidene is a promising molecule that has been extensively studied for its potential applications in various fields of scientific research. Its relatively simple synthesis method, interesting biochemical and physiological effects, and potential applications in the development of new therapeutics make it a promising candidate for further study. However, further research is needed to fully elucidate its mechanism of action and to identify its cellular targets.
Synthesis Methods
The synthesis of N-(furan-2-ylmethyl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamidene can be achieved through a multi-step process that involves the use of various reagents and catalysts. The initial step involves the reaction of furfural with malononitrile in the presence of ammonium acetate and acetic acid to form the intermediate, 2-cyano-3-(furan-2-yl)acrylic acid. This intermediate is then reacted with aniline in the presence of sodium ethoxide to form the final product, N-(furan-2-ylmethyl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamidene.
Scientific Research Applications
N-(furan-2-ylmethyl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamidene has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this molecule is in the field of medicinal chemistry. N-(furan-2-ylmethyl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamidene has been shown to possess a number of interesting properties that make it a promising candidate for use as a drug lead compound in the development of new therapeutics.
properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c20-17(18-13-16-7-4-12-21-16)19-10-8-15(9-11-19)14-5-2-1-3-6-14/h1-8,12H,9-11,13H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPDHRWJCGWRCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=CC=C2)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B7455003.png)

![2-[(2',5'-Dioxospiro[1,2-dihydroindene-3,4'-imidazolidine]-1'-yl)methyl]benzonitrile](/img/structure/B7455024.png)
![N-(2,6-dimethylphenyl)-2-(2',5'-dioxospiro[1,2-dihydroindene-3,4'-imidazolidine]-1'-yl)acetamide](/img/structure/B7455039.png)


![1-(2-ethylphenyl)-5-oxo-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B7455052.png)
![8-Ethyl-3-(piperidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455053.png)
![3-Piperidinomethyl-2,4-dioxo-1,3-diazaspiro[4.4]nonane](/img/structure/B7455058.png)
![3-[[Cyclohexyl(methyl)amino]methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455067.png)
![6-Methyl-3-[(3-methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455070.png)
![N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(methyl((1-phenyl-1H-pyrazol-4-yl)methyl)amino)acetamide](/img/structure/B7455081.png)
![5,6-Dimethyl-4-pyridin-3-yloxythieno[2,3-d]pyrimidine](/img/structure/B7455086.png)